

Violanthin: A Technical Guide to its Discovery, Isolation, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Violanthin, a flavone C-glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailing both historical and contemporary methodologies. The document presents quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols, and employs visualizations to illustrate key processes and biological pathways. This guide serves as an in-depth resource for researchers and professionals engaged in the exploration and development of natural product-based therapeutics.

Introduction

Violanthin is a flavone C-glycoside characterized by a flavone backbone substituted with hydroxy groups at positions 5, 7, and 4'. It also possesses a β-D-glucopyranosyl residue at position 6 and a 6-deoxy-α-L-mannopyranosyl residue at position 8[1]. First identified as a major flavonoid component in heartsease (Viola tricolor L.), **violanthin** has since been isolated from various plant species, including Piper bavinum[2][3][4]. Its biological activities, particularly its role as an acetylcholinesterase (AChE) inhibitor, have made it a subject of interest for drug discovery and development[2]. This guide will delve into the historical context of its discovery, the evolution of its isolation and characterization techniques, and its known biological functions and interactions with cellular signaling pathways.



History of Discovery and Isolation

The initial identification of **violanthin** is closely associated with studies on the chemical constituents of the Violaceae family. Early phytochemical investigations in the mid-20th century laid the groundwork for the isolation and characterization of flavonoids from various Viola species.

Early Investigations

Pioneering work in the 1970s by Wagner and his collaborators was instrumental in identifying the flavonoid profile of Viola tricolor. While the specific details of the initial isolation are not readily available in modern databases, a 1972 publication by Wagner et al. is frequently cited in connection with the presence of **violanthin** in this plant, suggesting its discovery around this period[5]. Early methods for the separation of C-glycosylflavones, a class to which **violanthin** belongs, relied heavily on classical chromatographic techniques.

Evolution of Isolation Techniques

Traditional methods for the isolation of C-glycosylflavones involved solvent extraction followed by multiple steps of column chromatography using stationary phases like silica gel and polyamide[6][7]. These methods were often laborious and time-consuming, with challenges in achieving high purity.

Modern isolation and purification techniques have significantly improved the efficiency and yield of **violanthin** extraction. The use of macroporous resin chromatography has become a popular method due to its good selectivity, reusability, and cost-effectiveness. High-performance liquid chromatography (HPLC), particularly preparative HPLC, is now widely used for the final purification of **violanthin** to a high degree of purity[8][9].

Physicochemical and Spectroscopic Data

The structural elucidation and confirmation of **violanthin** have been achieved through a combination of spectroscopic techniques. The key physicochemical and spectroscopic data are summarized in the tables below.

Physicochemical Properties



Property	Value	Reference
Molecular Formula	C27H30O14	[1]
Molecular Weight	578.52 g/mol	[2]
CAS Number	40581-17-7	[1]
Appearance	Not specified	
Solubility	Soluble in DMSO	[2]

Table 1: Physicochemical Properties of **Violanthin**. This table summarizes the key physical and chemical properties of the **violanthin** molecule.

Spectroscopic Data

Modern analytical techniques have provided detailed structural information for violanthin.

Spectroscopic Technique	Key Data Points	Reference
¹³ C NMR	Full spectral data available in public databases.	
Mass Spectrometry (MS)	[M-H] ⁻ at m/z 577.1561.	
Tandem MS (MS/MS)	Fragmentation patterns have been characterized for structural confirmation.	[3][4]
UV Spectroscopy	UV spectra recorded during HPLC separation show characteristic flavone absorption.	[3]

Table 2: Spectroscopic Data for **Violanthin**. This table outlines the key spectroscopic data used for the identification and structural elucidation of **violanthin**.

Experimental Protocols



This section provides detailed methodologies for the extraction, isolation, and characterization of **violanthin**, reflecting both historical and modern approaches.

Historical Isolation Method (Hypothetical Reconstruction based on common practices of the era)

This protocol is a generalized representation of methods likely used in the 1970s for the isolation of C-glycosylflavones.

Workflow of a Classical Isolation Protocol



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Caption: A generalized workflow for the classical isolation of **violanthin**.

- Extraction: Dried and powdered aerial parts of the plant material (e.g., Viola tricolor) are extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Column Chromatography (Silica Gel): The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroformmethanol mixtures).
- Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **violanthin**.
- Column Chromatography (Polyamide): Violanthin-rich fractions are pooled, concentrated, and further purified by column chromatography on polyamide, eluting with a gradient of ethanol-water.

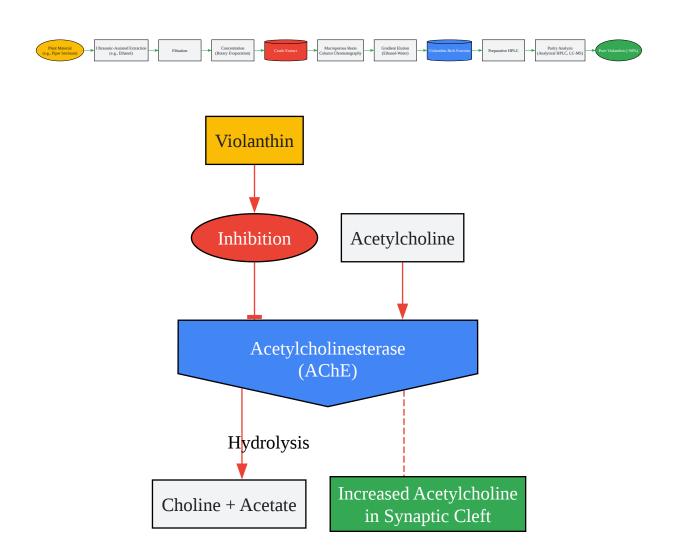


• Crystallization: The purified fractions are concentrated, and **violanthin** is crystallized from a suitable solvent system to yield the pure compound.

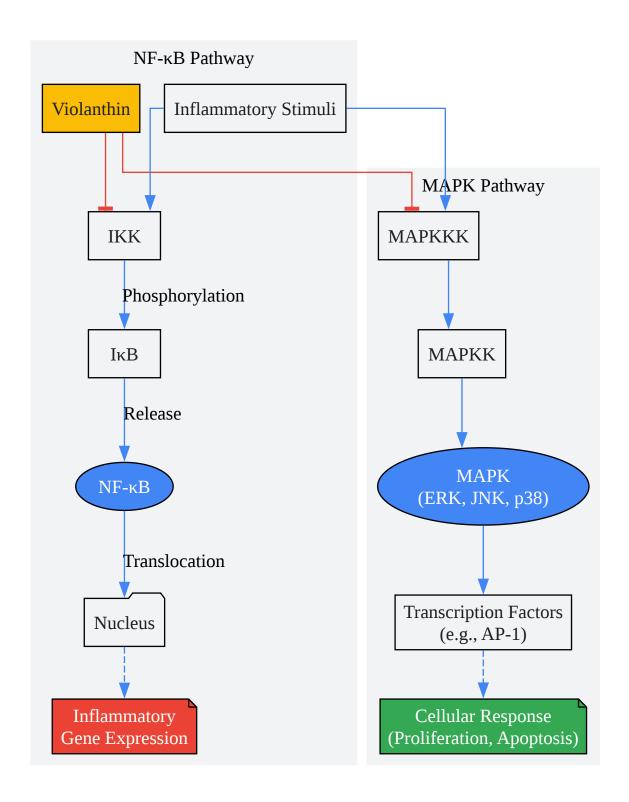
Modern Isolation and Purification Protocol

This protocol outlines a contemporary approach for isolating **violanthin** with higher efficiency and purity.

Workflow of a Modern Isolation Protocol







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